2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-16-11-20(30)26(21(24-16)27-14(3)10-13(2)25-27)12-19(29)23-18-8-6-17(7-9-18)22-15(4)28/h6-11H,5,12H2,1-4H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIIFWCWHSJREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide (CAS Number: 1013748-82-7) is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological macromolecules, making it a candidate for various pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.4 g/mol. The structure contains both pyrazole and pyrimidine moieties, which are known to exhibit diverse biological activities.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The presence of the pyrazole and pyrimidine rings may facilitate binding to active sites on these targets, potentially modulating their functions. This could lead to various biological effects, including anti-inflammatory, analgesic, or anticancer activities.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of similar compounds that share structural features with our target compound. Below are key findings from relevant literature:
Anticancer Activity
Research indicates that compounds containing pyrimidine and pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been assessed for its inhibitory potential against several enzymes:
- Alkaline Phosphatase : Compounds similar to this one have been screened against human recombinant alkaline phosphatases, revealing significant inhibitory effects .
- Nucleotidases : Inhibitory activity against ecto-nucleotidases has also been reported, suggesting a role in modulating nucleotide metabolism .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that similar compounds reduced inflammation in animal models by inhibiting pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : Another investigation reported that derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting application in infectious disease management .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| Anticancer Activity | Yes (cell line inhibition) |
| Alkaline Phosphatase Inhibition | Significant |
| Nucleotidase Inhibition | Yes |
| Anti-inflammatory Potential | Yes |
| Antimicrobial Activity | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogues with variations in the pyrimidinone substituents and acetamide side chains. Key examples include:
Key Observations:
R1 Substituent (Ethyl vs. Propyl may enhance membrane permeability but reduce metabolic stability .
R2 Substituent (Acetamido vs. Trifluoromethoxy):
- The 4-acetamido group facilitates hydrogen bonding with biological targets, whereas the trifluoromethoxy group in the analogue introduces electron-withdrawing effects, increasing resistance to enzymatic degradation .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is lacking, structural parallels suggest possible applications:
- Kinase Inhibition: The pyrimidinone-pyrazole scaffold is common in kinase inhibitors targeting ATP-binding pockets .
- Antimicrobial Activity: Analogues with trifluoromethoxy groups exhibit enhanced biofilm penetration, a trait relevant for antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and purification strategies for synthesizing the target compound?
The synthesis involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include nucleophilic substitution and amide coupling. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under controlled temperatures (40–80°C). Catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate reactivity. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. How can spectroscopic techniques validate the compound’s molecular structure?
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 10.3 ppm). ¹³C NMR confirms carbonyl (C=O) signals at δ 165–175 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 452.18).
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) are critical .
Q. Which functional groups are pharmacologically relevant for initial bioactivity screening?
The pyrazole ring (hydrogen-bond acceptor), pyrimidinone (hydrogen-bond donor/acceptor), and acetamide moiety (solubility enhancer) are key. In vitro assays (e.g., kinase inhibition or cytotoxicity against NCI-H460 cells) prioritize these groups for target engagement .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or twinning issues?
Use SHELXL for small-molecule refinement and SHELXD for phase determination. For twinned data, apply the Hooft parameter or twin law refinement in SHELXTL . Validate hydrogen positions via difference Fourier maps and anisotropic displacement parameters. Cross-validate with CCP4 suite tools (e.g., REFMAC5 for macromolecular interfaces) .
Q. What methodologies identify hydrogen-bonding networks and supramolecular assembly in the crystal lattice?
Employ graph set analysis (Etter’s method) to classify motifs like D (donor) and A (acceptor) patterns. Use Mercury (CCDC) to visualize π-π stacking (3.5–4.0 Å) and C-H···O interactions. Thermal ellipsoid plots (ORTEP) assess disorder in flexible groups .
Q. How to reconcile discrepancies between computational solubility predictions and experimental data?
- Experimental : Measure equilibrium solubility in PBS (pH 7.4) via UV-Vis spectroscopy.
- Computational : Compare COSMO-RS (solvent interaction) vs. Hansen solubility parameters. Discrepancies often arise from polymorphic forms; confirm via powder XRD (PXRD) and differential scanning calorimetry (DSC) .
Q. How to establish structure-activity relationships (SAR) with structurally analogous compounds?
Design a comparative SAR table:
| Compound | Substituents | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 3,5-dimethylpyrazole, 4-ethyl | 0.12 | Kinase X |
| N-(4-acetylphenyl) analog | Acetyl vs. acetamide | 0.45 | Kinase X |
| Pyrimidinone derivative | 6-oxo, 4-methyl | 1.2 | Cytotoxicity (NCI-H460) |
Use molecular docking (AutoDock Vina) to correlate substituent bulk with binding affinity. Validate via site-directed mutagenesis .
Methodological Notes
- Crystallography : For high-resolution data (<1.0 Å), prioritize SHELXL’s least-squares refinement with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
- SAR Validation : Combine in vitro dose-response assays (e.g., 10-point dilution) with molecular dynamics simulations (GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
